N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide
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Overview
Description
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization and subsequent sulfonation. One common method involves the reaction of 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer applications, it interferes with DNA replication and cell division, inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound, which shares the thiadiazole ring structure.
Imidazole: Another five-membered heterocyclic compound with similar biological activities.
Uniqueness
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C6H11N3O2S2 |
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Molecular Weight |
221.3 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S2/c1-4(2)5-7-8-6(12-5)9-13(3,10)11/h4H,1-3H3,(H,8,9) |
InChI Key |
DSHVSSFNAYOMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C |
Origin of Product |
United States |
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